molecular formula C10H10ClFO5S B1517871 Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate CAS No. 1154199-03-7

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate

Cat. No.: B1517871
CAS No.: 1154199-03-7
M. Wt: 296.7 g/mol
InChI Key: DYXMLJUECXBKML-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is a chemical compound characterized by its chlorosulfonyl group, fluorine, and methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluoro-4-methoxybenzoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with chlorosulfonic acid (ClSO₃H) to introduce the chlorosulfonyl group.

  • Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis, and temperatures are carefully controlled to avoid decomposition.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Sulfonic acids.

  • Substitution Products: Amides, esters, or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities or metabolic pathways. Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting specific biological pathways. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-(chlorosulfonyl)propanoate: Similar in structure but lacks the fluorine and methoxy groups.

  • Ethyl 3-(chlorosulfonyl)isonicotinate: Similar chlorosulfonyl group but different aromatic ring structure.

Uniqueness:

  • Fluorine and Methoxy Groups: The presence of fluorine and methoxy groups in Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate provides unique chemical properties, such as increased stability and altered reactivity compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications range from chemical synthesis to potential medical uses, highlighting its importance in both research and industry.

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-5-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-7(12)9(16-2)8(5-6)18(11,14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMLJUECXBKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154199-03-7
Record name ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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